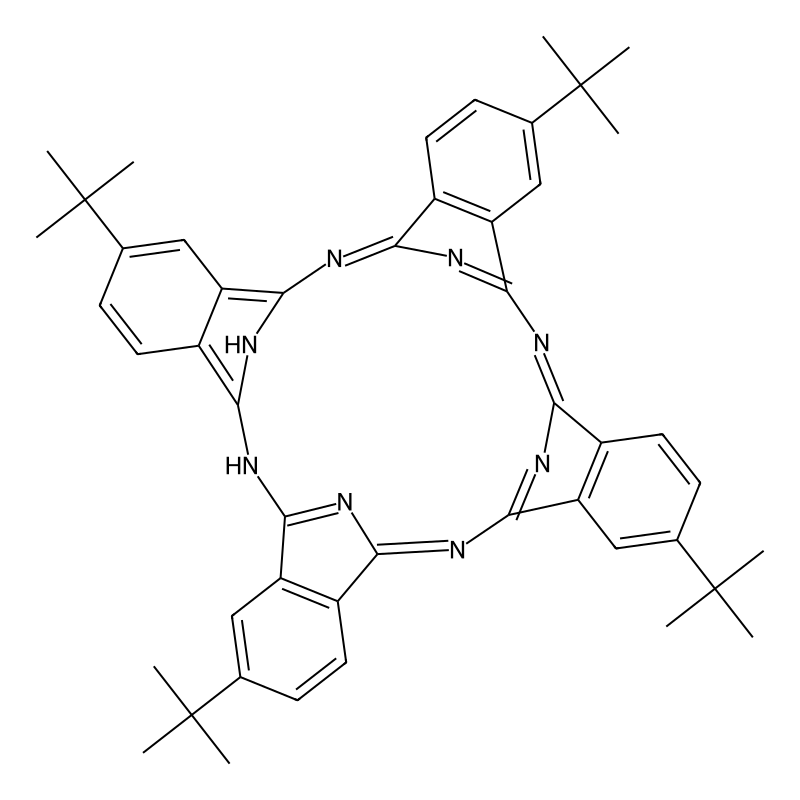

6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

While research on this specific derivative appears limited, phthalocyanines in general have been explored for various scientific applications due to their unique properties. Here are some potential areas of scientific research for phthalocyanines:

- Organic Photovoltaics: Phthalocyanines can act as light absorbers in organic solar cells, potentially leading to the development of more efficient solar energy conversion .

- Photocatalysis: Phthalocyanines can be used as photocatalysts, materials that use light to drive chemical reactions. This property has potential applications in areas like water splitting for hydrogen fuel production or degradation of environmental pollutants .

- Biomedical Applications: Some phthalocyanine derivatives have been investigated for their potential use in photodynamic therapy, a cancer treatment method that utilizes light to destroy cancer cells

6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene is a complex organic compound characterized by its intricate multi-ring structure and multiple tert-butyl substituents. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and has a molecular formula of with a molecular weight of approximately 743 g/mol. The presence of numerous tert-butyl groups enhances its stability and solubility in organic solvents.

The chemical behavior of 6,15,24,33-tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,...] is primarily influenced by its extensive aromatic system and the steric hindrance provided by the tert-butyl groups. These features can affect its reactivity in several ways:

- Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions due to the electron-rich nature of its aromatic rings.

- Oxidation Reactions: The presence of nitrogen atoms in the structure may allow for oxidation reactions that can modify the compound's properties.

- Coordination Chemistry: The nitrogen atoms can also participate in coordination with metal ions in various catalytic processes.

The synthesis of this compound involves multiple steps that require careful control of reaction conditions to optimize yield and minimize side reactions:

- Core Structure Preparation: The initial step typically involves constructing the core multi-ring structure.

- Alkylation Reactions: Tert-butyl groups are introduced through alkylation processes using appropriate alkylating agents.

- Purification: After synthesis, purification techniques such as chromatography may be employed to isolate the desired product from by-products.

6,15,24,33-Tetratert-butyl-2,11,... has a variety of applications across different fields:

- Chemical Research: It serves as a model compound for studying complex organic reactions and mechanisms.

- Material Science: Its properties make it suitable for developing advanced materials and catalysts.

- Biochemical Studies: Investigating its interactions with biological systems can provide insights into biochemical pathways.

In comparison to other similar compounds with multi-ring structures and tert-butyl groups:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Zinc;(1Z,... | Zinc coordination complex with similar ring system | Enhanced stability due to zinc coordination |

| Tetra-tert-butyl orthotitanate | Titanium-based compound with similar tert-butyl groups | Different metal center alters reactivity |

| 2,11,... | Another multi-ring compound with fewer tert-butyl groups | Less steric hindrance compared to 6,... |

6,15,... stands out due to its unique combination of multiple tert-butyl groups and a highly complex ring system that contributes to its stability and reactivity profile .